molecular formula C20H18N4O4 B2638422 3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-29-8

3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2638422
CAS No.: 2034478-29-8
M. Wt: 378.388
InChI Key: GBOAOXUNARRRHE-UHFFFAOYSA-N
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Description

3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034478-29-8) is a synthetic small molecule with a molecular formula of C20H18N4O4 and a molecular weight of 378.4 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase inhibitors. Its molecular structure incorporates a benzofuran scaffold linked to a piperidine and a cyanopyrazine group, a design feature found in novel inhibitors targeting cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine kinase that plays a critical role in regulating the cell cycle, and its dysregulation is a feature of various cancers, including pancreatic, breast, and lung cancers . Research into hybrid compounds containing benzofuran and piperazine/phperidine motifs has demonstrated their potential as potent Type II CDK2 inhibitors, which work by binding to the inactive DFG-out conformation of the kinase . This mechanism not only competes with ATP but also locks the kinase in an inactive state, potentially leading to prolonged target engagement and enhanced selectivity . Such inhibitors are investigated for their ability to induce cell cycle arrest and promote apoptosis in cancer cell lines . This product is intended for research purposes, such as in vitro kinase inhibition assays, cell-based cytotoxicity studies, and as a chemical probe for understanding signaling pathways in cancer biology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-14-4-5-17-13(9-14)10-18(28-17)20(25)24-8-2-3-15(12-24)27-19-16(11-21)22-6-7-23-19/h4-7,9-10,15H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOAOXUNARRRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The piperidine ring is often synthesized through a series of nucleophilic substitution reactions. The final step involves coupling the benzofuran and piperidine intermediates with the pyrazine ring under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrazine ring can participate in electron transfer reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Log P (Predicted) Biological Relevance Reference
Target Compound C21H19N3O5 393.40 5-Methoxybenzofuran, piperidinyloxy, CN N/A ~3.2 Potential kinase/GPCR modulation -
5-Isopropylpyrazine-2-carbonitrile (2) C8H9N3 147.18 Isopropyl, CN 18–43% ~1.5 Intermediate for chalcone synthesis
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine (11b) C22H17N3O3S 403.45 4-Cyanobenzylidene, thiazolo-pyrimidine 68% ~2.8 Anticancer/antimicrobial activity
2-Methoxy-3-(1-methylpropyl) pyrazine C9H14N2O 166.22 Methoxy, isobutyl N/A ~2.1 Flavoring agent (FEMA 3433)
GR159897 (piperidine derivative) C22H23F2N3O2S 439.50 Piperidine, methoxy, sulfinyl N/A ~4.0 Neurokinin receptor antagonist
Fipronil C12H4Cl2F6N4OS 437.15 Trifluoromethyl, sulfinyl, CN N/A ~3.7 Insecticidal activity

Key Observations

Synthetic Challenges :

  • The target compound’s benzofuran-piperidine substituent likely increases lipophilicity (predicted Log P ~3.2), complicating chromatographic purification, as seen in other lipophilic pyrazine derivatives (e.g., compounds 4e, 4f in with Log P = 2.8–3.48).
  • Yields for analogous Claisen-Schmidt condensations (e.g., chalcone derivatives) are often low (18–43%) due to steric hindrance or poor solubility .

Functional Group Impact :

  • Nitrile Group : Present in the target compound and fipronil , nitriles enhance metabolic stability and binding via dipole interactions.
  • Methoxybenzofuran : Unlike simpler methoxy-pyrazines (e.g., ), this moiety may improve target selectivity due to its planar aromatic system.

Biological Potential: Piperidine-containing compounds like GR159897 exhibit neurokinin receptor antagonism , suggesting the target compound could modulate similar pathways. Thiazolo-pyrimidines (e.g., 11b) with nitrile groups show antimicrobial activity , highlighting the nitrile’s versatility in bioactive scaffolds.

Research Findings and Trends

  • Synthetic Routes : The Minisci radical alkylation (used for pyrazine-2-carbonitrile derivatives ) and Claisen-Schmidt condensation are critical for introducing substituents but require optimization for lipophilic targets.
  • Structure-Activity Relationships (SAR) :
    • Piperidine’s 3-substitution (e.g., oxy vs. acyloxy) affects conformational flexibility and binding pocket compatibility .
    • Methoxy groups on aromatic rings (e.g., benzofuran) balance lipophilicity and solubility, critical for oral bioavailability .

Biological Activity

3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural framework, which combines a pyrazine core with a methoxybenzofuran moiety, may significantly influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4O3C_{19}H_{20}N_4O_3, and it has a molecular weight of approximately 348.39 g/mol. The structure consists of a pyrazine ring linked to a piperidine ring and a methoxybenzofuran carbonyl group. This configuration is expected to play a significant role in its biological interactions.

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight348.39 g/mol
IUPAC NameThis compound

The biological activity of this compound is likely mediated through multiple pathways. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the methoxybenzofuran moiety enhances the compound's ability to penetrate cellular membranes, facilitating its action against target cells.

Anticancer Studies

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structural components inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting potential applications in cancer therapy.

Antimicrobial Efficacy

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The methoxybenzofuran moiety enhances membrane permeability, which facilitates the compound's action against microbial cells. In vitro studies have indicated broad-spectrum efficacy, making it a candidate for further development as an antimicrobial agent.

CNS Activity

Investigations into the pharmacological profile reveal that similar compounds can act as glycogen synthase kinase 3 beta (GSK-3β) inhibitors, which are crucial in mood regulation and neuroprotection. This suggests that this compound may have applications in treating mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; significant inhibition of growth.
Antimicrobial ActivityBroad-spectrum efficacy against various bacterial strains; enhanced membrane permeability.
CNS ActivityPotential GSK-3β inhibition; implications for mood disorder treatments.

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